molecular formula C12H16N4 B5345703 1-cyclopentyl-1'-methyl-1H,1'H-2,2'-biimidazole

1-cyclopentyl-1'-methyl-1H,1'H-2,2'-biimidazole

Cat. No. B5345703
M. Wt: 216.28 g/mol
InChI Key: MWDCQDLAWURFGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-1'-methyl-1H,1'H-2,2'-biimidazole (CPB) is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. CPB is a biimidazole derivative that has been synthesized through a multi-step process, and its structure has been confirmed through various analytical techniques.

Scientific Research Applications

1-cyclopentyl-1'-methyl-1H,1'H-2,2'-biimidazole has been shown to have potential therapeutic properties in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-1'-methyl-1H,1'H-2,2'-biimidazole is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various tumor cell lines. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 1-cyclopentyl-1'-methyl-1H,1'H-2,2'-biimidazole is its potential therapeutic properties in various scientific research applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities, and has potential in the treatment of neurodegenerative diseases. One limitation of this compound is its limited availability and high cost, which may limit its use in lab experiments.

Future Directions

There are several future directions for research on 1-cyclopentyl-1'-methyl-1H,1'H-2,2'-biimidazole. One direction is to further investigate its mechanism of action and its potential therapeutic properties. Another direction is to optimize the synthesis method of this compound to increase its yield and reduce its cost. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of this compound in vivo.

Synthesis Methods

1-cyclopentyl-1'-methyl-1H,1'H-2,2'-biimidazole has been synthesized through a multi-step process starting from 2,4-diaminotoluene. The first step involves the reaction of 2,4-diaminotoluene with cyclopentanone to form the intermediate compound, 2-(cyclopentylmethyl)-4-methyl-1,2-diaminobenzene. This intermediate is then reacted with 1,2-dibromoethane to form the corresponding dibromo derivative. The final step involves the cyclization of the dibromo derivative with sodium ethoxide to form this compound.

properties

IUPAC Name

1-cyclopentyl-2-(1-methylimidazol-2-yl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-15-8-6-13-11(15)12-14-7-9-16(12)10-4-2-3-5-10/h6-10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDCQDLAWURFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=NC=CN2C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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